Tasquinimod

Description

Properties

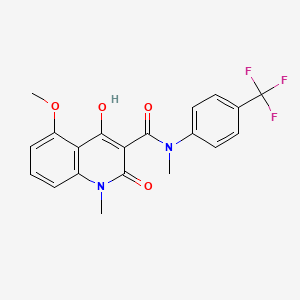

IUPAC Name |

4-hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[4-(trifluoromethyl)phenyl]quinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N2O4/c1-24(12-9-7-11(8-10-12)20(21,22)23)18(27)16-17(26)15-13(25(2)19(16)28)5-4-6-14(15)29-3/h4-10,26H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONDYALNGTUAJDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=CC=C2)OC)C(=C(C1=O)C(=O)N(C)C3=CC=C(C=C3)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90180183 | |

| Record name | Tasquinimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254964-60-8 | |

| Record name | Tasquinimod | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=254964-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tasquinimod [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0254964608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tasquinimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05861 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tasquinimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TASQUINIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/756U07KN1R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tasquinimod mechanism of action in tumor microenvironment

An In-depth Technical Guide on the Core Mechanism of Action of Tasquinimod in the Tumor Microenvironment

Executive Summary

This compound is an orally active, small-molecule immunomodulator that exhibits potent anti-tumor and anti-metastatic effects by targeting the tumor microenvironment (TME).[1][2][3] Unlike cytotoxic agents, this compound's primary mechanism is not direct tumor cell killing but rather the disruption of critical support pathways that tumors co-opt for growth, vascularization, and immune evasion. Its pleiotropic effects stem from its ability to modulate the function of suppressive myeloid cells, inhibit angiogenesis, and interfere with the hypoxia-driven adaptive responses of cancer cells.[1][2] The core of its action involves binding to the S100A9 protein and allosterically modulating Histone Deacetylase 4 (HDAC4), leading to a cascade of downstream effects that re-educate the TME from a pro-tumorigenic to an anti-tumorigenic state. This guide provides a detailed examination of these mechanisms, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism I: S100A9-Mediated Immunomodulation

The central mechanism of this compound's immunomodulatory activity is its high-affinity binding to the S100A9 protein. S100A9, a damage-associated molecular pattern (DAMP) molecule, is highly expressed by myeloid-derived suppressor cells (MDSCs) and is a key regulator of inflammatory responses in the TME. By binding to S100A9, this compound prevents its interaction with its receptors, primarily Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE). This blockade disrupts the downstream signaling that is crucial for the recruitment and immunosuppressive function of key myeloid cell populations.

Effect on Myeloid-Derived Suppressor Cells (MDSCs)

MDSCs are a heterogeneous population of immature myeloid cells that potently suppress T-cell responses, thereby facilitating tumor immune evasion. The S100A9-TLR4/RAGE axis is critical for their accumulation in tumors. This compound interferes with this process, leading to a significant reduction in the infiltration of MDSCs into the tumor site, although it may not affect the total number of circulating peripheral MDSCs. This reduction in tumor-infiltrating MDSCs alleviates a major source of immunosuppression within the TME.

Effect on Tumor-Associated Macrophages (TAMs)

This compound fundamentally alters the polarization of TAMs. Tumors are often infiltrated by M2-polarized TAMs, which are immunosuppressive, promote angiogenesis, and support tumor growth. This compound treatment induces a rapid reprogramming of these cells, causing a shift from the M2 phenotype towards a pro-inflammatory, anti-tumor M1 phenotype. This is characterized by the downregulation of M2 markers like CD206 and Arginase-1 (Arg1) and the upregulation of M1 markers such as iNOS, MHC class II, and CD86. This M1-skewed macrophage population enhances anti-tumor immunity through the production of pro-inflammatory cytokines like IL-12 and improved antigen presentation to T cells.

Impact on Cytokine Profile and T-Cell Function

By reducing MDSC- and M2-TAM-mediated suppression, this compound fosters a more active anti-tumor immune response. Treatment leads to an increase in pro-inflammatory cytokines such as IL-12, IFNγ, IL-1α, and TNF-α within the TME. This altered cytokine milieu, combined with the reduction of suppressive cells, results in an increased number and enhanced effector function of tumor-infiltrating CD8+ T cells, which are critical for direct tumor cell killing.

Signaling Pathway: S100A9 Inhibition

Caption: this compound binds S100A9, blocking TLR4/RAGE signaling to reduce MDSC and M2 TAM immunosuppression.

Quantitative Data: Effects on Immune Cell Populations

| Parameter | Tumor Model | Treatment | Result | p-value | Reference |

| Tumor-Infiltrating MDSCs (Gr1+CD11b+) | Myc-CaP Prostate | This compound | 60% reduction | p = 0.03 | |

| M2 Macrophages (CD206+) | Myc-CaP Prostate | This compound | 56% reduction | p = 0.04 | |

| Tumor Growth (Combination) | Myc-CaP Prostate | This compound + SurVaxM Vaccine | 48% inhibition | p = 0.03 |

Core Mechanism II: Anti-Angiogenesis and Hypoxia Regulation

This compound exerts significant anti-angiogenic effects, which are critical to its anti-tumor activity. However, unlike many targeted therapies, it does not directly inhibit Vascular Endothelial Growth Factor (VEGF) or its receptors. Instead, its anti-angiogenic properties are mediated indirectly through at least two distinct mechanisms: the modulation of myeloid cells and the regulation of hypoxia-inducible factor (HIF-1α) signaling.

Allosteric Modulation of HDAC4

A key molecular interaction for this compound is its allosteric binding to the zinc-binding domain of HDAC4. This binding event locks HDAC4 in an inactive conformation, preventing the formation of the repressive HDAC4/N-CoR/HDAC3 complex. This complex is normally responsible for deacetylating target proteins, including the transcription factor HIF-1α.

Downregulation of HIF-1α Target Genes

The hypoxic core of a growing tumor relies on the stabilization and activity of HIF-1α to upregulate a suite of genes necessary for survival, angiogenesis, and metastasis. By preventing the formation of the HDAC4 repressor complex, this compound inhibits the deacetylation of HIF-1α, which blocks the activation of the HIF-1α-p300 transcriptional complex. The ultimate result is a significant downregulation of HIF-1α-mediated target genes essential for angiogenesis, such as VEGF, CXCR4, and lysyl oxidase (LOX).

Upregulation of Thrombospondin-1 (TSP-1)

In addition to suppressing pro-angiogenic factors, this compound increases tumor levels of Thrombospondin-1 (TSP-1), a potent endogenous anti-angiogenic protein. TSP-1 not only inhibits new blood vessel formation but also promotes the recruitment of anti-angiogenic M1-polarized TAMs, further contributing to the shift in the TME and reinforcing the anti-angiogenic effect.

Signaling Pathway: HDAC4/HIF-1α Inhibition

Caption: this compound binds HDAC4, disrupting a repressor complex and inhibiting HIF-1α-driven angiogenic gene expression.

Quantitative Data: Preclinical Efficacy and Anti-Angiogenic Effects

| Parameter | Tumor Model | Treatment | Result | p-value | Reference |

| Tumor Volume | Human Prostate Cancer Xenografts (5 models) | 1 mg/kg/day for 1 month | ≥ 50% decrease | p < 0.05 | |

| Vascular Volume | CWR-22Rv1 Prostate Cancer | 10 mg/kg/day for 1 month | ~50% decrease | p < 0.05 | |

| Cancer Growth | CWR-22Rv1 Prostate Cancer | 10 mg/kg/day for 1 month | > 80% inhibition | p < 0.05 |

Experimental Protocols

The mechanisms of this compound have been elucidated through a variety of preclinical experimental techniques. Below are representative, detailed protocols for key assays cited in the literature.

Protocol: Flow Cytometry Analysis of Tumor-Infiltrating Myeloid Cells

-

Tumor Dissociation: Excise tumors from control and this compound-treated mice. Mince the tissue finely with a sterile scalpel and transfer to a digestion buffer (e.g., RPMI with collagenase D and DNase I). Incubate at 37°C for 30-60 minutes with agitation.

-

Cell Filtration: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension. Lyse red blood cells using an ACK lysis buffer.

-

Cell Staining: Resuspend cells in FACS buffer (PBS with 2% FBS). Block Fc receptors with anti-CD16/32 antibody. Incubate cells with a cocktail of fluorescently-conjugated antibodies against surface markers for 30 minutes on ice. A typical panel would include:

-

MDSCs: Anti-CD45, Anti-CD11b, Anti-Gr1 (or Anti-Ly6G and Anti-Ly6C for subsets).

-

TAMs: Anti-CD45, Anti-CD11b, Anti-F4/80, Anti-CD206 (for M2), Anti-MHC Class II (for M1).

-

-

Intracellular Staining (Optional): For markers like Arg1 or iNOS, fix and permeabilize the cells using a dedicated kit (e.g., Cytofix/Cytoperm) after surface staining. Then, incubate with antibodies against the intracellular targets.

-

Data Acquisition and Analysis: Acquire data on a multi-color flow cytometer. Analyze the data using software like FlowJo, gating first on live, single, CD45+ hematopoietic cells, then on specific myeloid populations (e.g., CD11b+) to quantify the frequency of MDSCs and the M1/M2 TAM ratio.

Protocol: T-Cell Proliferation and Suppression Assay (Co-culture)

-

Cell Isolation:

-

T-Cells: Isolate CD8+ or CD4+ T cells from the spleens of naive mice using magnetic-activated cell sorting (MACS). Label the T cells with a proliferation tracking dye like CFSE or CellTrace Violet.

-

Myeloid Cells: Isolate CD11b+ myeloid cells from the tumors of control or this compound-treated mice using MACS.

-

-

Co-culture Setup: Plate the labeled T cells in a 96-well plate. Add T-cell activation stimuli (e.g., anti-CD3/CD28 beads). Add the isolated tumor myeloid cells at varying T-cell-to-myeloid-cell ratios (e.g., 1:1, 2:1, 4:1).

-

Incubation: Culture the cells for 72-96 hours at 37°C in a CO2 incubator.

-

Analysis: Harvest the cells and analyze by flow cytometry. Gate on the T-cell population and measure the dilution of the proliferation dye. A decrease in dye intensity indicates cell division. The suppressive capacity of the myeloid cells is determined by their ability to inhibit T-cell proliferation compared to T cells cultured with stimuli alone.

Protocol: Immunohistochemistry (IHC) for Angiogenesis

-

Tissue Preparation: Fix excised tumors in 10% neutral buffered formalin and embed in paraffin. Cut 5 µm sections and mount on charged glass slides.

-

Staining: Deparaffinize and rehydrate the tissue sections. Perform heat-induced antigen retrieval (e.g., in citrate buffer). Block endogenous peroxidase activity with 3% H2O2 and non-specific binding with a blocking serum.

-

Primary Antibody Incubation: Incubate sections overnight at 4°C with a primary antibody against an endothelial cell marker, typically CD31 (PECAM-1).

-

Detection: Use a biotinylated secondary antibody followed by a streptavidin-HRP conjugate and a chromogen substrate like DAB to visualize the staining. Counterstain with hematoxylin.

-

Quantification: Capture images using a light microscope. Quantify the microvessel density (MVD) by counting the number of CD31-positive vessels in several high-power fields per tumor section.

Experimental Workflow: Preclinical Murine Model Evaluation

Caption: A typical workflow for evaluating this compound's efficacy in preclinical mouse tumor models.

Conclusion

This compound represents a sophisticated approach to cancer therapy by targeting the supportive and immunosuppressive networks within the tumor microenvironment rather than the cancer cells themselves. Its dual-pronged mechanism of action—recalibrating the immune landscape by inhibiting the S100A9 axis and suppressing tumor angiogenesis via HDAC4/HIF-1α modulation—positions it as a unique therapeutic agent. By alleviating immunosuppression and restricting the tumor's blood supply, this compound creates a hostile environment for cancer progression and metastasis. This multifaceted activity provides a strong rationale for its use both as a monotherapy and in combination with other cancer treatments, particularly immunotherapies, where it has the potential to overcome resistance mechanisms rooted in the TME.

References

Tasquinimod: A Technical Guide to its Function as an S100A9 Inhibitor in Cancer Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tasquinimod, a second-generation quinoline-3-carboxamide, has emerged as a promising therapeutic agent in oncology. Its primary mechanism of action involves the allosteric inhibition of the pro-inflammatory protein S100A9. By binding to S100A9, this compound disrupts its interaction with key receptors such as the Receptor for Advanced Glycation End products (RAGE) and Toll-like receptor 4 (TLR4). This interference with S100A9 signaling profoundly modulates the tumor microenvironment, primarily by reducing the infiltration and immunosuppressive functions of myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs). This guide provides an in-depth technical overview of this compound's role as an S100A9 inhibitor in various cancer models, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways and experimental workflows.

Introduction

The tumor microenvironment (TME) plays a critical role in cancer progression and metastasis. A key feature of the TME is the accumulation of immunosuppressive myeloid cells, which create a barrier to effective anti-tumor immunity. S100A9, a calcium-binding protein, is a major driver of this immunosuppression.[1][2] this compound's ability to specifically target S100A9 offers a novel therapeutic strategy to re-engineer the TME and enhance the efficacy of cancer therapies, including immunotherapy.[3][4]

Mechanism of Action: Targeting the S100A9 Axis

This compound exerts its anti-tumor effects by directly binding to S100A9, preventing its interaction with RAGE and TLR4.[4] This blockade disrupts downstream signaling cascades that are crucial for the recruitment and function of MDSCs and the polarization of TAMs towards an immunosuppressive M2 phenotype.

The S100A9-RAGE/TLR4 Signaling Pathway

S100A9, often in a heterodimer with S100A8, is released in the TME and acts as a damage-associated molecular pattern (DAMP). Its binding to RAGE and TLR4 on myeloid cells activates downstream signaling pathways, including NF-κB and MAPK, leading to the production of pro-inflammatory cytokines and creating a chronic inflammatory state that supports tumor growth.

Quantitative Data from Preclinical and Clinical Models

The efficacy of this compound has been evaluated in a variety of cancer models. The following tables summarize key quantitative findings.

Table 1: Preclinical In Vivo Efficacy of this compound

| Cancer Model | Animal Model | This compound Dose | Key Findings | Reference(s) |

| Prostate Cancer (TRAMP-C2) | Syngeneic C57Bl/6J mice | 5 mg/kg/day (in drinking water) | >80% inhibition of tumor growth. | |

| Prostate Cancer (CR Myc-CaP) | FVB mice | 10 mg/kg/day (in drinking water) | 58% reduction in tumor growth when combined with a vaccine. | |

| Melanoma (B16-h5T4) | C57Bl/6 mice | 30 mg/kg/day (in drinking water) | Significant tumor growth inhibition. | |

| Multiple Myeloma (5TGM1) | C57BL/KaLwRij mice | 30 mg/kg/day (in drinking water) | Significant reduction in tumor load and prolonged median survival (36 vs 31 days). | |

| Colon Cancer (MC38-C215) | Wild type mice | 30 mg/kg/day (ad lib.) | Significant reduction in tumor volume and weight. |

Table 2: Effect of this compound on Myeloid Cell Populations In Vivo

| Cancer Model | Myeloid Cell Population | Effect of this compound | Reference(s) |

| Prostate Cancer (CR Myc-CaP) | Tumor-infiltrating MDSCs (CD11b+Gr1+) | Significant reduction. | |

| Prostate Cancer (CR Myc-CaP) | M2-polarized TAMs (CD206+) | Inhibition of M2-polarized TAMs. | |

| Melanoma (B16-h5T4) | Monocytic MDSCs (Ly6G-Ly6Chigh) | Reduction in tumors. | |

| Multiple Myeloma (5TMM models) | CD11b+ cells | Significant increase in total CD11b+ cells with a shift towards an immunostimulatory state. |

Table 3: Clinical Trial Data for this compound in Multiple Myeloma

| Clinical Trial | Patient Population | This compound Treatment | Key Findings | Reference(s) |

| Phase Ib/IIa (NCT04405167) | Relapsed/refractory multiple myeloma | Combination with ixazomib, lenalidomide, and dexamethasone (IRd) | 47% Clinical Benefit Rate (CBR) in the total combination cohort. 33% CBR in patients refractory to their latest Imid/PI combination. One durable partial response lasting 19.8 months. |

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies used to evaluate this compound's efficacy.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for assessing the anti-tumor activity of this compound in a subcutaneous xenograft model.

Materials:

-

Cancer cell line (e.g., human prostate cancer lines like CWR-22Rv1 or murine lines like TRAMP-C2)

-

Cell culture medium and supplements

-

Matrigel

-

Immunocompromised mice (e.g., nude or SCID mice) or syngeneic mice for murine cell lines

-

This compound

-

Vehicle control (e.g., sterile drinking water)

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation: Culture cancer cells to 70-80% confluency. Harvest cells and resuspend in a 1:1 mixture of serum-free medium and Matrigel.

-

Tumor Cell Inoculation: Subcutaneously inject the cell suspension (e.g., 1 x 10^6 cells) into the flank of the mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers and calculating the volume (Volume = 0.5 x length x width²).

-

Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

-

This compound Administration: Administer this compound orally, typically mixed in the drinking water or by daily gavage, at the desired concentration. The control group receives the vehicle alone.

-

Data Collection: Measure tumor volumes and body weights 2-3 times per week.

-

Endpoint Analysis: At the end of the study (due to tumor size limits or predetermined duration), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for CD31 to assess microvessel density).

MDSC Isolation and T-cell Suppression Assay

This protocol describes the isolation of MDSCs from tumor-bearing mice and the assessment of their immunosuppressive function in a T-cell co-culture assay.

Materials:

-

Tumors from this compound- and vehicle-treated mice

-

Collagenase, DNase

-

Red blood cell lysis buffer

-

Magnetic beads for CD11b and/or Gr-1 positive selection (MACS) or fluorescently labeled antibodies for FACS

-

Spleens from naive mice

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

T-cell stimulation reagents (e.g., anti-CD3/CD28 antibodies or beads)

-

Complete RPMI-1640 medium

-

96-well round-bottom plates

-

Flow cytometer

Procedure:

-

MDSC Isolation:

-

Excise tumors and mechanically dissociate them, followed by enzymatic digestion (e.g., with collagenase and DNase).

-

Prepare a single-cell suspension and lyse red blood cells.

-

Isolate MDSCs (CD11b+Gr1+) using positive selection with magnetic beads or by sorting on a flow cytometer.

-

-

T-cell Preparation:

-

Prepare a single-cell suspension from the spleens of naive mice.

-

Label the splenocytes with CFSE according to the manufacturer's protocol.

-

-

Co-culture:

-

Plate the CFSE-labeled T-cells in a 96-well plate.

-

Add the isolated MDSCs at different ratios to the T-cells.

-

Include control wells with T-cells alone and stimulated T-cells without MDSCs.

-

-

T-cell Stimulation and Analysis:

-

Add anti-CD3/CD28 beads to stimulate T-cell proliferation.

-

Incubate the plate for 72-96 hours.

-

Harvest the cells and analyze T-cell proliferation by flow cytometry. A decrease in CFSE fluorescence intensity indicates cell division. The suppressive capacity of MDSCs is determined by their ability to inhibit T-cell proliferation.

-

S100A9 Activity Assay (ELISA)

A sandwich enzyme-linked immunosorbent assay (ELISA) is a common method to quantify S100A9 levels in biological samples such as serum, plasma, or cell culture supernatants.

Principle: This assay typically employs a capture antibody specific for S100A9 coated onto a microplate. The sample is added, and any S100A9 present binds to the capture antibody. A second, detection antibody, which is often biotinylated, is then added, binding to a different epitope on the S100A9 protein. A streptavidin-horseradish peroxidase (HRP) conjugate is subsequently added, which binds to the biotinylated detection antibody. Finally, a substrate solution is added, which is converted by HRP into a colored product. The intensity of the color is proportional to the amount of S100A9 in the sample and is measured using a microplate reader.

General Procedure:

-

Prepare standards, controls, and samples.

-

Add standards and samples to the wells of the antibody-coated microplate.

-

Incubate to allow S100A9 to bind to the capture antibody.

-

Wash the plate to remove unbound material.

-

Add the biotinylated detection antibody and incubate.

-

Wash the plate.

-

Add the streptavidin-HRP conjugate and incubate.

-

Wash the plate.

-

Add the substrate solution and incubate in the dark.

-

Add a stop solution to terminate the reaction.

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Calculate the S100A9 concentration in the samples based on the standard curve.

Conclusion

This compound represents a novel and promising approach in cancer therapy by targeting the S100A9-mediated immunosuppressive axis within the tumor microenvironment. Its ability to inhibit MDSC and TAM function leads to a more immune-permissive TME, thereby enhancing anti-tumor responses and potentially synergizing with other cancer treatments, including immunotherapy. The preclinical and emerging clinical data underscore the therapeutic potential of this S100A9 inhibitor. Further research and clinical evaluation are warranted to fully elucidate its role in various malignancies and to optimize its use in combination therapies. This technical guide provides a foundational understanding of this compound's mechanism, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in advancing this innovative therapeutic strategy.

References

An In-depth Technical Guide on Tasquinimod's Role in Modulating Myeloid-Derived Suppressor Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tasquinimod is an orally available, small-molecule immunomodulator that demonstrates significant anti-tumor, anti-angiogenic, and anti-metastatic properties.[1][2] A primary mechanism of action for this compound is its ability to modulate the tumor microenvironment (TME), with a pronounced effect on myeloid-derived suppressor cells (MDSCs).[2][3] This guide provides a comprehensive technical overview of this compound's interaction with MDSCs, including its molecular targets, the signaling pathways it disrupts, and its downstream effects on the immune landscape within tumors. The information is compiled from preclinical and clinical studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the key mechanisms.

Core Mechanism of Action: Targeting the S100A9-RAGE/TLR4 Axis

This compound's primary immunomodulatory effects are mediated through its high-affinity binding to the S100A9 protein.[4] S100A9, a calcium-binding protein, is a critical regulator of inflammatory responses and is often overexpressed in the TME, where it contributes to the recruitment and function of MDSCs. By binding to S100A9, this compound allosterically inhibits its interaction with its key receptors: the Receptor for Advanced Glycation End products (RAGE) and Toll-like receptor 4 (TLR4). This blockade disrupts the downstream signaling cascades that are essential for MDSC accumulation, activation, and immunosuppressive functions.

The S100A9 protein, often found as a heterodimer with S100A8, is a potent chemoattractant for MDSCs. Its interaction with RAGE and TLR4 on myeloid progenitor cells and immature myeloid cells promotes their expansion and differentiation into MDSCs. Furthermore, this signaling axis is crucial for the activation of MDSCs within the TME, leading to the production of immunosuppressive factors such as arginase-1 (ARG1) and reactive oxygen species (ROS).

Signaling Pathway Diagram

Caption: this compound inhibits S100A9, blocking RAGE/TLR4 signaling in MDSCs.

Quantitative Effects on MDSC Populations and Function

This compound has been shown to significantly alter the composition and function of MDSC populations within the TME in various preclinical cancer models.

Table 1: Effects of this compound on MDSC Populations in Murine Cancer Models

| Cancer Model | MDSC Population Analyzed | Treatment | Effect | Reference |

| Castration-Resistant Myc-CaP (Prostate) | Tumor-infiltrating CD11b+Gr1+ MDSCs | This compound (10 mg/kg/day in drinking water) | Significant reduction in the number of tumor-infiltrating MDSCs. | |

| B16-h5T4 (Melanoma) | Tumor-infiltrating Ly6ChighLy6G- monocytic MDSCs | This compound | Reduction in monocytic MDSCs. | |

| Castration-Resistant Myc-CaP (Prostate) | Peripheral Gr1-CD11b+ monocytes | This compound | Depletion of this monocytic precursor population. | |

| 4T1 (Breast Cancer) | Not specified | This compound | Significantly reduced the development of lung metastasis, associated with a switch in macrophage polarization. |

Table 2: Functional Modulation of Myeloid Cells by this compound

| Cancer Model | Myeloid Cell Population | Key Functional Markers | Effect of this compound | Reference |

| Castration-Resistant Myc-CaP (Prostate) | Tumor-infiltrating CD11b+ cells | Arginase-1 (ARG1), Inducible nitric oxide synthase (iNOS) | Decreased ARG1 expression, Increased iNOS expression. | |

| B16-h5T4 (Melanoma) | Tumor-infiltrating CD11b+ cells | Arginase-1 (ARG1), Inducible nitric oxide synthase (iNOS) | Decreased ARG1 expression, Increased iNOS expression. | |

| 5TGM1 (Multiple Myeloma) | Bone marrow-derived CD11b+ cells | T-cell proliferation | Increased T-cell proliferation in co-culture. | |

| 5TGM1 (Multiple Myeloma) | Bone marrow-derived CD11b+ cells | IL-10 | Significantly reduced IL-10 expression. |

Impact on Macrophage Polarization

Beyond its direct effects on MDSCs, this compound also influences the differentiation of these cells into tumor-associated macrophages (TAMs). Specifically, it skews the polarization of TAMs from an immunosuppressive M2 phenotype towards a pro-inflammatory M1 phenotype. This shift is characterized by a decrease in the M2 marker CD206 and an increase in M1 markers such as MHC class II and CD86. The repolarization of TAMs further contributes to a more immune-permissive TME.

Experimental Workflow for Assessing Macrophage Polarization

References

- 1. This compound in the treatment of castrate-resistant prostate cancer – current status and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of action of this compound on the tumour microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jitc.bmj.com [jitc.bmj.com]

- 4. jitc.bmj.com [jitc.bmj.com]

The Immunomodulatory Properties of Tasquinimod: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tasquinimod is a novel, orally administered small molecule immunomodulator that has demonstrated significant potential in preclinical and clinical studies for the treatment of various solid tumors.[1][2] Its primary mechanism of action involves the modulation of the tumor microenvironment (TME), shifting it from an immunosuppressive to an immune-supportive state.[3][4][5] This technical guide provides an in-depth overview of the immunomodulatory properties of this compound, focusing on its core mechanisms, effects on key immune cell populations, and the underlying signaling pathways.

Core Mechanism of Action: Targeting S100A9

The principal molecular target of this compound is the S100A9 protein, a member of the S100 family of calcium-binding proteins. S100A9 is a damage-associated molecular pattern (DAMP) molecule that, upon secretion by myeloid cells, plays a critical role in creating an immunosuppressive TME. This compound binds to S100A9, thereby inhibiting its interaction with its primary receptors: Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE). This blockade disrupts the downstream signaling cascades that promote the accumulation and function of immunosuppressive myeloid cells.

Modulation of Myeloid-Derived Suppressor Cells (MDSCs)

Myeloid-derived suppressor cells (MDSCs) are a heterogeneous population of immature myeloid cells that are major contributors to cancer-related immune suppression. This compound has been shown to significantly reduce the infiltration of MDSCs into the tumor microenvironment.

Key Effects on MDSCs:

-

Reduced Tumor Infiltration: this compound inhibits the trafficking and accumulation of MDSCs at the tumor site.

-

Functional Inhibition: It impairs the suppressive function of MDSCs, leading to enhanced T-cell responses.

-

Phenotypic Shift: this compound can alter the balance of MDSC subpopulations, often leading to a decrease in the more suppressive monocytic MDSCs.

Reprogramming of Tumor-Associated Macrophages (TAMs)

Tumor-associated macrophages (TAMs) are another critical component of the immunosuppressive TME. They typically exhibit an M2-like phenotype, which is associated with pro-tumoral functions, including immune suppression and promotion of angiogenesis. This compound promotes a shift in TAM polarization from the M2 to the M1 phenotype. M1-polarized macrophages are characterized by their pro-inflammatory and anti-tumoral functions.

Key Effects on TAMs:

-

M1 Polarization: this compound treatment leads to an increase in M1 markers, such as inducible nitric oxide synthase (iNOS) and MHC class II, and a decrease in M2 markers like CD206 and arginase-1 (Arg1).

-

Reduced Immunosuppression: The shift to an M1 phenotype reduces the immunosuppressive capacity of TAMs.

Impact on Cytokine Profile

By modulating MDSCs and TAMs, this compound alters the cytokine milieu within the tumor microenvironment, creating a more favorable environment for anti-tumor immunity.

Key Cytokine Changes:

-

Decreased Immunosuppressive Cytokines: A reduction in cytokines like IL-10 and TGF-β has been observed following this compound treatment.

-

Increased Pro-inflammatory Cytokines: Conversely, an increase in pro-inflammatory and T-cell activating cytokines such as IL-12 and IFN-γ has been reported.

Data Presentation

Table 1: Quantitative Effects of this compound on Immune Cell Populations in Preclinical Models

| Cell Population | Animal Model | Treatment Dose/Schedule | Observed Effect | Reference |

| Tumor-Infiltrating MDSCs (Gr1+CD11b+) | Myc-CaP Prostate Cancer | 30 mg/kg/day (oral) | ~60% reduction in tumor-infiltrating MDSCs | |

| M2 Macrophages (CD206+) | MBT-2 Bladder Cancer | 30 mg/kg (oral gavage, twice daily) | Significant decrease in the percentage of CD11b+ F4/80+ CD206+ cells | |

| M2 Macrophages (CD206+) | MC38 Colon Carcinoma | Not specified | Reduction in CD206+ M2 macrophages and an increase in M1 macrophages | |

| Peripheral Gr1-CD11b+ Monocytes | Myc-CaP Prostate Cancer | Not specified | Depletion of Gr1-CD11b+ monocytes from peripheral blood |

Table 2: Quantitative Effects of this compound on Gene and Protein Expression in Myeloid Cells

| Marker | Cell Type | Animal Model | Treatment | Change in Expression | Reference |

| Arginase-1 (Arg1) | Tumor-Infiltrating Myeloid Cells (CD11b+) | Myc-CaP Prostate Cancer | This compound | Decreased expression | |

| Inducible Nitric Oxide Synthase (iNOS) | Tumor-Infiltrating Myeloid Cells (CD11b+) | Myc-CaP Prostate Cancer | This compound | Increased expression | |

| CD206 (Mrc1) | Isolated CD11b+ Tumor Cells | MBT-2 Bladder Cancer | 30 mg/kg this compound | Decreased mRNA expression | |

| Nos2 (iNOS) | Isolated CD11b+ Tumor Cells | MBT-2 Bladder Cancer | 30 mg/kg this compound | Increased mRNA expression | |

| IL-10 | Myeloid Cells | 5TGM1 Multiple Myeloma | This compound (in vitro) | Significantly reduced expression | |

| IL-12β | Macrophages | MC38 Colon Carcinoma | This compound | Increased expression |

Experimental Protocols

In Vivo Tumor Model Studies

-

Cell Culture and Implantation: Tumor cell lines (e.g., Myc-CaP, B16-F10, MBT-2) are cultured under standard conditions. For tumor establishment, a specific number of cells (e.g., 1 x 10^6) are injected subcutaneously or orthotopically into syngeneic mice.

-

This compound Administration: this compound is typically administered orally, either via drinking water (e.g., 30 mg/kg/day) or by oral gavage. Treatment is initiated when tumors reach a palpable size.

-

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

-

Tissue Harvesting: At the end of the study, tumors, spleens, and blood are harvested for further analysis.

Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells

-

Tumor Digestion: Harvested tumors are mechanically minced and then enzymatically digested (e.g., using collagenase and DNase) to obtain a single-cell suspension.

-

Red Blood Cell Lysis: Red blood cells are lysed using an ACK lysis buffer.

-

Antibody Staining: The single-cell suspension is stained with a cocktail of fluorescently labeled antibodies specific for various immune cell markers (e.g., CD11b, Gr-1, Ly6G, Ly6C, F4/80, CD206, MHC II, CD86). For intracellular markers like iNOS and Arg1, cells are fixed and permeabilized before staining.

-

Data Acquisition and Analysis: Stained cells are analyzed using a flow cytometer. Data is then analyzed using appropriate software to quantify the different immune cell populations.

MDSC Suppression Assay

-

Isolation of MDSCs and T cells: MDSCs are isolated from the spleens or tumors of tumor-bearing mice (treated with this compound or vehicle) using magnetic-activated cell sorting (MACS) for CD11b+ cells. T cells are isolated from the spleens of naive mice.

-

Co-culture: T cells are labeled with a proliferation dye (e.g., CFSE) and then co-cultured with the isolated MDSCs at different ratios (e.g., 1:1, 1:2). T cells are stimulated with anti-CD3/CD28 antibodies.

-

Proliferation Analysis: After a period of incubation (e.g., 72 hours), T cell proliferation is assessed by measuring the dilution of the proliferation dye using flow cytometry. Reduced proliferation in the presence of MDSCs indicates suppression.

Signaling Pathways and Visualizations

S100A9/TLR4/RAGE Signaling Pathway

This compound's primary immunomodulatory effect stems from its inhibition of the S100A9 protein, preventing its interaction with TLR4 and RAGE on myeloid cells. This disrupts the downstream activation of transcription factors like NF-κB, which are crucial for the expression of pro-inflammatory and immunosuppressive genes.

Caption: this compound inhibits S100A9, blocking its interaction with TLR4 and RAGE.

Hypoxia-Inducible Factor 1-alpha (HIF-1α) Pathway

This compound also exhibits anti-angiogenic effects, in part by modulating the HIF-1α pathway. It has been shown to interact with histone deacetylase 4 (HDAC4), preventing the deacetylation of HIF-1α. This leads to the destabilization of HIF-1α and a subsequent reduction in the expression of hypoxia-inducible genes, including those involved in angiogenesis like VEGF.

Caption: this compound inhibits HDAC4, leading to reduced HIF-1α stabilization.

Experimental Workflow for Assessing Immunomodulatory Effects

The following diagram outlines a typical experimental workflow to evaluate the immunomodulatory properties of this compound in a preclinical setting.

Caption: Workflow for evaluating this compound's immunomodulatory effects.

Conclusion

This compound is a promising immunomodulatory agent with a well-defined mechanism of action centered on the inhibition of S100A9. By targeting the immunosuppressive myeloid cell compartment within the tumor microenvironment, this compound can reprogram MDSCs and TAMs, leading to a more robust anti-tumor immune response. Its pleiotropic effects, which also include anti-angiogenic properties, make it an attractive candidate for combination therapies with other cancer treatments, including immune checkpoint inhibitors. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and clinical application of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound targets suppressive myeloid cells in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of action of this compound on the tumour microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of action and clinical activity of this compound in castrate-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits prostate cancer growth in bone through alterations in the bone microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the In Vivo Pharmacokinetics and Pharmacodynamics of Tasquinimod

Audience: Researchers, scientists, and drug development professionals.

Abstract: Tasquinimod (ABR-215050) is an orally active, second-generation quinoline-3-carboxamide with a unique, multi-targeted mechanism of action primarily affecting the tumor microenvironment.[1][2][3] It has demonstrated anti-angiogenic, immunomodulatory, and anti-metastatic properties in numerous preclinical models and has been evaluated in clinical trials for various malignancies, most notably castrate-resistant prostate cancer (CRPC).[1][2] This document provides an in-depth overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its core mechanisms.

Pharmacokinetics (PK)

This compound is an orally bioavailable agent. Its pharmacokinetic profile has been characterized in both preclinical animal models and human clinical trials.

Absorption and Distribution

Following oral administration in mice, maximum plasma concentrations of this compound are reached within one hour. In patients with CRPC, the maximum plasma concentration occurs at approximately 2.6 hours. Co-administration with food does not significantly affect its pharmacokinetic properties.

A key feature of this compound's distribution is its reversible binding to albumin, specifically at Sudlow's site I (the IIA subdomain), with a dissociation constant (Kd) of less than 35 μM. This binding facilitates its accumulation in tumor tissues via the Enhanced Permeability and Retention (EPR) effect, a phenomenon characteristic of the leaky vasculature within tumor microenvironments. This results in intracellular drug concentrations in the tumor that are several-fold higher (2-3 μM) than the observed plasma levels (<1 μM), which is sufficient for its therapeutic activity.

Metabolism and Excretion

This compound is metabolized in part by cytochrome P450 3A4 (CYP3A4). However, studies have shown that the inhibition of CYP3A4 metabolism does not significantly impact its anti-cancer efficacy in vivo, suggesting that its primary activity is not dependent on its metabolites. In patients, this compound exhibits low clearance and has a long elimination half-life of approximately 40 hours.

PK Data Summary

The following tables summarize the key pharmacokinetic parameters of this compound from preclinical and clinical studies.

Table 1: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Animal Model / Conditions | Source |

| Dose | 5 mg/kg | Male nude mice with CWR-22Rv₁ xenografts | |

| Route | Oral gavage | Male nude mice with CWR-22Rv₁ xenografts | |

| Tmax (Time to Peak Plasma Conc.) | ~1 hour | Male nude mice | |

| Albumin Binding (Kd) | < 35 µM | Mouse albumin | |

| Tumor Concentration | 2-3 µM | CWR-22Rv₁ xenografts | |

| Plasma Concentration | < 1 µM | Maintained with therapeutic dosing |

Table 2: Pharmacokinetic Parameters of this compound in Humans (CRPC Patients)

| Parameter | Value | Dose Level | Source |

| Clearance | 0.19 L/h | 0.5 mg | |

| 0.22 L/h | 1 mg | ||

| Volume of Distribution (Vd) | 5.9 L | N/A | |

| Elimination Half-life (t½) | 40 ± 16 hours | N/A | |

| Tmax (Time to Peak Plasma Conc.) | 2.6 hours | N/A | |

| AUC (steady state) | 4.8 µmol/h | N/A |

Pharmacodynamics (PD)

This compound's anti-cancer activity is not due to direct cytotoxicity but rather its pleiotropic effects on the tumor microenvironment, primarily through immunomodulation and anti-angiogenesis. This is achieved through high-affinity binding to at least two key proteins: S100A9 and Histone Deacetylase 4 (HDAC4).

Dual Mechanism of Action

1. S100A9 Inhibition: this compound binds to the calcium-binding protein S100A9 in a zinc-dependent manner. S100A9 is a damage-associated molecular pattern (DAMP) molecule secreted by myeloid cells that promotes inflammation and tumor progression by interacting with Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE). By inhibiting the S100A9-TLR4/RAGE interaction, this compound disrupts a critical signaling pathway responsible for the recruitment and immunosuppressive function of Myeloid-Derived Suppressor Cells (MDSCs) and the polarization of Tumor-Associated Macrophages (TAMs) towards a pro-tumoral M2 phenotype. This leads to a reduction in immunosuppression within the tumor and enhances anti-tumor immune responses.

2. Allosteric Modulation of HDAC4: this compound binds allosterically to the regulatory zinc-binding domain of HDAC4 with high affinity (Kd of 10-30 nM). This binding locks HDAC4 in a conformation that prevents the recruitment of the N-CoR/HDAC3 co-repressor complex. The HDAC4/N-CoR/HDAC3 complex is required for the deacetylation and subsequent activation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor for angiogenesis. By inhibiting this process, this compound suppresses the transcription of HIF-1α-controlled genes like VEGF, thereby exerting its anti-angiogenic effects.

Signaling Pathway Diagrams

Caption: this compound inhibits the S100A9-TLR4/RAGE signaling axis.

Caption: this compound allosterically modulates HDAC4 to inhibit HIF-1α.

PD Data Summary

Table 3: Pharmacodynamic Profile of this compound

| Parameter | Value / Effect | Model / System | Source |

| S100A9 Binding | Binds in a Zn²⁺ dependent manner | Biochemical assays | |

| HDAC4 Binding (Kd) | 10 - 30 nM | Surface Plasmon Resonance | |

| Anti-Angiogenesis | Inhibition of endothelial sprouting (IC₅₀ ~ 0.5 µM) | In vitro assays | |

| 75 ± 9% inhibition of blood vessel density | TRAMP-C2 mouse model | ||

| Tumor Growth Inhibition | 50% inhibition at 0.1-1.0 mg/kg/day | Human prostate cancer xenografts | |

| >80% inhibition at 5 mg/kg/day | TRAMP-C2 mouse model | ||

| Significant reduction in tumor load at 30 mg/kg/day | 5TMM multiple myeloma mouse models | ||

| Key Biomarker Modulation | Upregulation of Thrombospondin-1 (TSP1) | LNCaP and CWR-22RH tumor models | |

| Downregulation of HIF-1α | CWR-22RH tumor models |

Key In Vivo Experimental Protocols

The in vivo characterization of this compound has relied on a variety of preclinical tumor models. Methodologies from key studies are detailed below.

Pharmacokinetic Analysis in Tumor-Bearing Mice

-

Animal Model: Male nude mice bearing 200-300mm³ CWR-22Rv₁ human prostate cancer xenografts.

-

Drug Formulation: ¹⁴C-labeled this compound was administered to track its distribution.

-

Dosing: A single dose of 5 mg/kg was administered via oral gavage.

-

Sample Collection: At time points ranging from 30 minutes to 24 hours, groups of 4-6 mice were anesthetized. Heparinized blood (1 ml) was collected via cardiac puncture. Animals were then perfused with saline to remove blood-associated drugs from tissues.

-

Tissue Processing: Aliquots of liver, kidney, and tumor tissue were removed, weighed, and homogenized.

-

Analysis: The concentration of ¹⁴C-labeled this compound in plasma and tissue homogenates was determined to calculate key PK parameters.

Anti-Tumor Efficacy and PD in Syngeneic Mouse Models

-

Animal Model: Immune-competent syngeneic C57Bl/6J male mice bearing TRAMP-C2 mouse prostate cancers.

-

Dosing: Chronic administration of this compound at 5 mg/kg/day was delivered via the drinking water, initiated when tumors reached approximately 100mm³.

-

Efficacy Endpoint: Tumor volumes were measured regularly to assess growth inhibition.

-

PD Endpoints:

-

Angiogenesis: Blood vessel density within tumors was determined post-treatment.

-

Immunomodulation: In other models, tumor-infiltrating myeloid cell populations (MDSCs, TAMs) were analyzed to assess changes in the immune microenvironment.

-

Experimental Workflow Diagram

Caption: A typical workflow for in vivo studies of this compound.

Conclusion

This compound is a novel oral agent with a well-defined pharmacokinetic profile characterized by good oral absorption, a long half-life, and significant accumulation in tumor tissue via the EPR effect. Its pharmacodynamic activity is unique, stemming from a dual mechanism that targets key cells and pathways within the tumor microenvironment. By inhibiting S100A9, it alleviates myeloid cell-mediated immunosuppression, and through allosteric modulation of HDAC4, it potently suppresses angiogenesis. This combined immunomodulatory and anti-angiogenic action underscores its therapeutic potential in various cancers. The experimental data gathered from robust in vivo models provide a strong rationale for its continued clinical development, both as a monotherapy and in combination with other anti-cancer agents.

References

- 1. Anti-cancer potency of this compound is enhanced via albumin-binding facilitating increased uptake in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of action and clinical activity of this compound in castrate-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

The Pleiotropic Effects of Tasquinimod on the Tumor Milieu: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tasquinimod (ABR-215050) is an orally active, small-molecule quinoline-3-carboxamide derivative that exerts a spectrum of anti-tumor activities by modulating the tumor microenvironment (TME).[1][2] Unlike conventional cytotoxic agents that directly target cancer cells, this compound's efficacy stems from its pleiotropic effects, including potent immunomodulatory, anti-angiogenic, and anti-metastatic properties.[1][2] Its primary mechanisms of action involve the inhibition of the S100A9 protein and the allosteric modulation of Histone Deacetylase 4 (HDAC4).[1] By targeting these key regulators, this compound disrupts the intricate network of tumor-promoting pathways, thereby impeding tumor growth and progression. This technical guide provides a comprehensive overview of the multifaceted mechanisms of this compound, summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes the complex signaling and logical pathways involved.

Core Mechanisms of Action

This compound's therapeutic effects are primarily attributed to its interaction with two key proteins: S100A9 and HDAC4.

S100A9 Inhibition

S100A9 is a calcium-binding protein that is highly expressed in the TME and plays a crucial role in inflammation and cancer progression. It is primarily secreted by myeloid-derived suppressor cells (MDSCs) and promotes their accumulation and immunosuppressive functions. S100A9 exerts its effects by binding to receptors such as the Receptor for Advanced Glycation End products (RAGE) and Toll-like Receptor 4 (TLR4).

This compound binds to S100A9, preventing its interaction with RAGE and TLR4. This blockade disrupts the downstream signaling cascade that leads to:

-

Reduced infiltration and immunosuppressive activity of MDSCs.

-

A shift in tumor-associated macrophage (TAM) polarization from a pro-tumoral M2 phenotype to an anti-tumoral M1 phenotype.

-

Modulation of local tumor immunity, creating a more pro-inflammatory and anti-tumorigenic milieu.

Caption: this compound inhibits the S100A9 signaling pathway.

HDAC4 Allosteric Modulation

This compound binds allosterically to the regulatory zinc-binding domain of HDAC4 with a high affinity (Kd of 10-30 nM). This binding does not inhibit the enzymatic activity of HDAC4 directly but prevents the formation of the HDAC4/HDAC3/NCoR repressor complex. The disruption of this complex leads to a reduction in the deacetylation of hypoxia-inducible factor 1-alpha (HIF-1α). Consequently, the expression of HIF-1α-controlled genes, many of which are involved in angiogenesis and cell survival under hypoxic conditions, is reduced.

Caption: this compound modulates the HDAC4-HIF-1α pathway.

Pleiotropic Effects on the Tumor Milieu

This compound's dual mechanisms of action result in a wide range of anti-tumor effects by reprogramming the TME.

Immunomodulatory Effects

This compound shifts the balance of the tumor immune milieu from an immunosuppressive to an immunostimulatory state.

-

Myeloid-Derived Suppressor Cells (MDSCs): this compound significantly reduces the number of tumor-infiltrating Gr1+CD11b+ MDSCs. In some models, it has been shown to decrease tumor-infiltrating MDSCs by as much as 60% (p=0.03). This is achieved by inhibiting the S100A9-driven trafficking of MDSCs to the tumor site. While it may not affect the number of peripheral MDSCs, it interferes with their migration into the tumor.

-

Tumor-Associated Macrophages (TAMs): A key effect of this compound is the repolarization of TAMs. It reduces the prevalence of immunosuppressive and pro-angiogenic M2-like macrophages (CD206+) and simultaneously increases pro-inflammatory, anti-tumoral M1-like macrophages (expressing MHC class II and CD86). This switch in polarization can be observed as early as 24 hours after treatment initiation.

-

Cytokine Profile Modulation: The shift in myeloid cell populations leads to a change in the cytokine landscape within the TME. This compound treatment has been associated with increased levels of pro-inflammatory cytokines such as IL-12, IFN-γ, and TNF-α, and decreased levels of the immunosuppressive cytokine TGF-β. In combination with PD-L1 blockade, it can strongly increase the production of IL-7, IL-12, and IL-15.

-

Enhanced T-Cell Activity: By reducing the influence of MDSCs and M2 TAMs, this compound alleviates the suppression of T-cells. CD11b+ myeloid cells isolated from tumors of this compound-treated mice are less immunosuppressive ex vivo. This leads to increased T-cell proliferation and effector functions, such as IFN-γ production and cytotoxicity.

Anti-Angiogenic Effects

This compound inhibits angiogenesis through both direct and indirect mechanisms that are distinct from VEGF/VEGFR pathway inhibitors.

-

Inhibition of Endothelial Cell Function: In vitro and ex vivo models have shown that this compound inhibits endothelial cell growth and capillary tube formation.

-

Regulation of Angiogenic Factors: this compound's anti-angiogenic effects are partly mediated by its impact on myeloid cells, which are a source of pro-angiogenic factors. Additionally, it upregulates the endogenous anti-angiogenic factor thrombospondin-1 (TSP-1) and downregulates HIF-1α.

-

Reduction of Tumor Vasculature: In vivo, this compound treatment leads to a decrease in microvessel density (CD31-positive cells) and reduces tumor blood flow and oxygenation. In one study, it lowered the vascular volume in prostate cancer xenografts from 2.39% to 1.48% of the total tumor volume.

Anti-Metastatic Effects

This compound has demonstrated the ability to inhibit the formation of metastases in various animal models. This is thought to be a consequence of its combined immunomodulatory and anti-angiogenic effects, as well as its influence on the pre-metastatic niche. In a prostate cancer bone metastasis model, this compound suppressed the establishment and growth of tumors in bone. This was linked to a decreased potential for immunosuppression in the pre-metastatic niche and effects on factors involved in homing and osteogenesis.

Quantitative Data Presentation

The following tables summarize key quantitative findings from preclinical and clinical studies of this compound.

Table 1: Preclinical Efficacy of this compound in Tumor Models

| Model | Treatment | Outcome | Result | Citation |

| Myc-CaP Prostate Cancer | This compound + SurVaxM Vaccine | Tumor Growth Inhibition | 48% inhibition (p=0.03) vs. single agents | |

| Myc-CaP Prostate Cancer | This compound | Tumor-infiltrating MDSCs | 60% reduction (p=0.03) | |

| Myc-CaP Prostate Cancer | This compound | M2 Macrophages (TAMs) | 56% reduction (p=0.04) | |

| LNCaP Prostate Xenograft | This compound (1 & 10 mg/kg/day) | Tumor Weight Reduction | Statistically significant dose-dependent reduction (p<0.001) | |

| TRAMP-C2 Prostate Cancer | This compound (5 mg/kg/day) | Tumor Growth Inhibition | >80% inhibition (p<0.05) | |

| CWR22R-H Prostate Xenograft | This compound (10 mg/kg/day) | Tumor Vascular Volume | Reduced from 2.39% to 1.48% (p<0.05) | |

| 5TMM Multiple Myeloma | This compound | Median Survival | Significantly prolonged vs. vehicle (p<0.005) |

Table 2: Clinical Trial Data for this compound in Metastatic Castration-Resistant Prostate Cancer (mCRPC)

| Trial Phase | N | Primary Endpoint | This compound Result | Placebo Result | p-value | Citation |

| Phase II | 206 | Progression-free patients at 6 months | 69% | 37% | <0.001 | |

| Phase II | 206 | Median Overall Survival (OS) | 33.4 months | 30.4 months | 0.49 | |

| Phase III | 1,245 | Median Radiographic PFS (rPFS) | 7.0 months | 4.4 months | <0.001 | |

| Phase III | 1,245 | Median Overall Survival (OS) | 21.3 months | 24.0 months | 0.25 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the effects of this compound.

Analysis of Tumor-Infiltrating Myeloid Cells by Flow Cytometry

Objective: To quantify the populations of MDSCs and TAMs within the tumor microenvironment following this compound treatment.

Methodology:

-

Tumor Dissociation: Tumors are harvested from control and this compound-treated mice. They are mechanically minced and then enzymatically digested (e.g., using a cocktail of collagenase and DNase) to obtain a single-cell suspension.

-

Cell Staining: The single-cell suspension is incubated with a cocktail of fluorescently-conjugated antibodies specific for myeloid cell surface markers.

-

For MDSCs: Anti-CD11b, Anti-Gr-1 (or more specifically, Anti-Ly6G and Anti-Ly6C to distinguish granulocytic and monocytic MDSCs).

-

For TAMs: Anti-CD11b, Anti-F4/80.

-

For M1/M2 Polarization: Anti-CD206 (M2 marker), Anti-MHC Class II (M1 marker), Anti-CD86 (M1 marker).

-

-

Data Acquisition: Stained cells are analyzed on a multi-color flow cytometer.

-

Data Analysis: The data is analyzed using appropriate software (e.g., FlowJo). Gating strategies are employed to first identify live, single cells, then the CD11b+ myeloid population, and subsequently the specific subpopulations of MDSCs and TAMs based on their marker expression. The percentage and absolute number of each cell type per gram of tumor tissue are calculated.

Ex Vivo T-Cell Suppression Assay

Objective: To assess the immunosuppressive function of myeloid cells isolated from tumors of this compound-treated animals.

Methodology:

-

Myeloid Cell Isolation: CD11b+ myeloid cells are isolated from the single-cell suspensions of tumors (prepared as described above) using magnetic-activated cell sorting (MACS).

-

T-Cell Isolation and Labeling: CD4+ or CD8+ T-cells are isolated from the spleens of naive mice and labeled with a proliferation-tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE).

-

Co-culture: The labeled T-cells are stimulated with anti-CD3 and anti-CD28 antibodies in the presence of the isolated tumor myeloid cells at various ratios (e.g., 1:1, 1:2, 1:4 myeloid cell to T-cell).

-

Proliferation Measurement: After 72 hours of co-culture, T-cell proliferation is measured by the dilution of the CFSE dye using flow cytometry. Reduced CFSE fluorescence indicates cell division. Alternatively, proliferation can be measured by ³H-thymidine incorporation.

-

Analysis: The proliferation of T-cells co-cultured with myeloid cells from this compound-treated mice is compared to that of T-cells co-cultured with myeloid cells from control mice. A higher proliferation rate indicates reduced immunosuppressive capacity of the myeloid cells.

Caption: Experimental workflow for a T-cell suppression assay.

Summary of Pleiotropic Effects

This compound's actions on the tumor milieu are interconnected. The inhibition of S100A9 signaling directly impacts myeloid cells, which in turn influences the angiogenic profile and the adaptive immune response. Concurrently, the modulation of HDAC4 further curtails angiogenesis by targeting the hypoxic response. This multi-pronged attack on the tumor's support systems underlies its therapeutic potential.

Caption: Interconnected pleiotropic effects of this compound.

Conclusion

This compound represents a novel class of anti-cancer agents that function by re-engineering the tumor microenvironment. Its ability to concurrently modulate immunosuppressive myeloid cells, inhibit angiogenesis through non-VEGF dependent pathways, and prevent metastasis provides a strong rationale for its clinical development. While a Phase III trial in mCRPC showed a significant improvement in radiographic progression-free survival, this did not translate to an overall survival benefit, leading to the discontinuation of its development for prostate cancer. However, the profound immunomodulatory effects of this compound suggest significant potential for its use in combination with other therapies, particularly immune checkpoint inhibitors, where it may help to overcome resistance by targeting the myeloid cell compartment. Ongoing and future research will be critical in identifying the tumor types and therapeutic combinations where the pleiotropic effects of this compound can be most effectively leveraged for patient benefit.

References

Methodological & Application

Application Notes and Protocols: In Vitro Assays to Measure Tasquinimod's Effect on Angiogenesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tasquinimod is a novel, orally available quinoline-3-carboxamide derivative with potent anti-angiogenic and immunomodulatory properties.[1][2] Unlike many anti-angiogenic agents that directly target the Vascular Endothelial Growth Factor (VEGF) signaling pathway, this compound exerts its effects through a more complex mechanism of action. It modulates the tumor microenvironment by targeting myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs).[3][4] At the molecular level, this compound interacts with S100A9 and Histone Deacetylase 4 (HDAC4), ultimately leading to the destabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α) and the upregulation of the endogenous angiogenesis inhibitor, thrombospondin-1 (TSP-1).[2]

These application notes provide detailed protocols for a panel of in vitro assays to characterize and quantify the anti-angiogenic effects of this compound. The described assays—endothelial cell proliferation, tube formation, migration, and invasion—are fundamental for preclinical assessment of angiogenesis inhibitors.

Mechanism of Action: this compound's Anti-Angiogenic Signaling Pathway

This compound's anti-angiogenic effects are initiated by its interaction with two key intracellular proteins: S100A9 and HDAC4. By binding to S100A9, this compound inhibits its interaction with Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE), thereby suppressing the pro-inflammatory and pro-angiogenic functions of myeloid cells in the tumor microenvironment. Concurrently, this compound's allosteric binding to HDAC4 disrupts the formation of the HDAC4/N-CoR/HDAC3 complex. This disruption prevents the deacetylation and subsequent stabilization of HIF-1α, a master regulator of angiogenesis. The resulting degradation of HIF-1α leads to a downstream reduction in the expression of pro-angiogenic factors.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound in key in vitro angiogenesis assays.

Table 1: Effect of this compound on Endothelial Cell Proliferation

| Cell Line | Assay Type | IC50 (μM) | Notes |

| Human Umbilical Vein Endothelial Cells (HUVECs) | MTT Assay | ~25 | Proliferating, sub-confluent cultures. |

| Human Dermal Microvascular Endothelial Cells (DMECs) | MTT Assay | ~25 | Proliferating, sub-confluent cultures. |

Table 2: Effect of this compound on Endothelial Cell Tube Formation

| Assay Type | Cell Line | IC50 (μM) | Notes |

| 3D Endothelial Sprouting | HUVECs | ~0.5 | Inhibition of endothelial cell sprouting in fibrin gels over a 7-day period. |

Experimental Protocols

Endothelial Cell Proliferation Assay

This assay determines the effect of this compound on the proliferation of endothelial cells.

Workflow:

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or Human Dermal Microvascular Endothelial Cells (DMECs)

-

Endothelial Growth Medium (EGM-2)

-

Fetal Bovine Serum (FBS)

-

96-well tissue culture plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

DMSO

-

Phosphate Buffered Saline (PBS)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Culture HUVECs or DMECs in EGM-2 supplemented with 2% FBS.

-

Trypsinize and resuspend the cells in fresh medium.

-

Seed the cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in EGM-2 from a concentrated stock solution. A suggested concentration range is 0.1 to 100 µM.

-

Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

-

Incubation:

-

Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

-

-

Assessment of Cell Viability (MTT Assay):

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.

-

Endothelial Cell Tube Formation Assay (3D Sprouting Assay)

This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells in a 3D matrix.

Workflow:

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Microcarrier beads (e.g., Cytodex 3)

-

Fibrinogen solution

-

Thrombin solution

-

Conditioned medium from normal human lung fibroblasts

-

96-well plates

-

This compound stock solution (in DMSO)

-

Inverted microscope with a camera

Protocol:

-

Preparation of Cell-Coated Beads:

-

Grow HUVECs to confluency.

-

Mix HUVECs with microcarrier beads and culture in suspension until the beads are coated with a monolayer of cells.

-

-

Embedding Beads in Fibrin Gel:

-

Prepare a fibrinogen solution.

-

Resuspend the cell-coated beads in the fibrinogen solution.

-

Add thrombin to initiate fibrin polymerization and quickly dispense the mixture into 96-well plates.

-

Allow the gel to solidify at 37°C.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in conditioned medium. A suggested concentration range is 0.01 to 10 µM.

-

Include a vehicle control (DMSO).

-

Add the prepared this compound dilutions or vehicle control to the top of the fibrin gels.

-

-

Incubation:

-

Incubate the plates for 7 days at 37°C and 5% CO2, changing the medium with fresh this compound every 2-3 days.

-

-

Visualization and Quantification:

-

After 7 days, visualize the endothelial sprouts originating from the beads using an inverted microscope.

-

Capture images of multiple fields for each well.

-

Quantify the total length of the sprouts using image analysis software (e.g., ImageJ).

-

-

Data Analysis:

-

Calculate the percentage of sprout inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the log of this compound concentration and determine the IC50 value.

-

Endothelial Cell Migration Assay (Scratch Assay)

This assay evaluates the effect of this compound on the directional migration of endothelial cells.

Workflow:

Materials:

-

Endothelial cells (e.g., HUVECs)

-

24-well tissue culture plates

-

Sterile 200 µL pipette tips

-

Endothelial basal medium (EBM-2) with reduced serum (e.g., 0.5% FBS)

-

This compound stock solution (in DMSO)

-

Inverted microscope with a camera and image analysis software

Protocol:

-

Cell Seeding:

-

Seed endothelial cells in 24-well plates and grow until they form a confluent monolayer.

-

-

Creating the Scratch:

-

Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.

-

Gently wash the wells with PBS to remove detached cells and debris.

-

-

This compound Treatment:

-

Prepare dilutions of this compound in EBM-2 with reduced serum.

-

Add the prepared solutions to the respective wells. Include a vehicle control.

-

-

Image Acquisition:

-

Immediately after adding the treatment (time 0), capture images of the scratch at predefined locations in each well.

-

Incubate the plate at 37°C and 5% CO2.

-

Capture images of the same locations at subsequent time points (e.g., 12 and 24 hours).

-

-

Data Analysis:

-

Measure the width of the scratch at multiple points for each image using image analysis software.

-

Calculate the percentage of wound closure using the following formula: % Wound Closure = [(Initial Scratch Width - Scratch Width at Time X) / Initial Scratch Width] * 100

-

Compare the wound closure rates between this compound-treated and control groups.

-

Endothelial Cell Invasion Assay (Transwell Assay)

This assay measures the ability of endothelial cells to invade through a basement membrane matrix, a critical step in angiogenesis.

Workflow:

Materials:

-

Endothelial cells (e.g., HUVECs)

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Matrigel basement membrane matrix

-

Serum-free endothelial basal medium (EBM-2)

-

Chemoattractant (e.g., VEGF or 10% FBS)

-

This compound stock solution (in DMSO)

-

Cotton swabs

-

Methanol for fixation

-

Crystal Violet or DAPI for staining

-

Inverted microscope

Protocol:

-

Coating of Transwell Inserts:

-

Thaw Matrigel on ice and dilute with cold, serum-free EBM-2.

-

Add a thin layer of the diluted Matrigel to the upper surface of the Transwell inserts and allow it to solidify at 37°C.

-

-

Cell Seeding and Treatment:

-

Harvest and resuspend endothelial cells in serum-free EBM-2.

-

Add the cell suspension to the upper chamber of the Matrigel-coated inserts.

-

Add this compound at various concentrations to the upper chamber along with the cells.

-

-

Chemoattraction:

-

In the lower chamber of the 24-well plate, add EBM-2 containing a chemoattractant (e.g., 50 ng/mL VEGF or 10% FBS).

-

-

Incubation:

-

Incubate the plate for 18-24 hours at 37°C and 5% CO2.

-

-

Staining and Quantification:

-

After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol.

-

Stain the cells with Crystal Violet or a fluorescent dye like DAPI.

-

Count the number of stained, invaded cells in several microscopic fields for each insert.

-

-

Data Analysis:

-

Calculate the average number of invaded cells per field.

-

Determine the percentage of invasion inhibition in this compound-treated groups compared to the vehicle control.

-

References

- 1. researchgate.net [researchgate.net]

- 2. This compound is an Allosteric Modulator of HDAC4 Survival Signaling within the Compromised Cancer Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-cancer potency of this compound is enhanced via albumin-binding facilitating increased uptake in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Robust and Standardized Approach to Quantify Wound Closure Using the Scratch Assay - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Measuring S100A9 Expression Levels After Tasquinimod Treatment

Introduction

Tasquinimod is an orally active small molecule, a quinoline-3-carboxamide derivative, that has demonstrated significant anti-tumor, anti-metastatic, and immunomodulatory effects.[1][2][3] Its mechanism of action is pleiotropic, with a primary focus on modulating the tumor microenvironment (TME).[4] A key molecular target of this compound is the S100A9 protein, a calcium-binding protein that plays a critical role in inflammatory processes and cancer progression.[4] S100A9, often found as a heterodimer with S100A8 (forming calprotectin), is highly expressed by myeloid cells, particularly myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), where it promotes an immunosuppressive TME.

This compound binds to S100A9, inhibiting its interaction with key receptors like the Receptor for Advanced Glycation End products (RAGE) and Toll-like receptor 4 (TLR4). This blockade disrupts the signaling pathways that lead to the recruitment and activation of MDSCs, thereby reducing immunosuppression and inhibiting tumor growth, angiogenesis, and metastasis. Therefore, measuring the expression levels of S100A9 and its downstream functional markers is crucial for evaluating the pharmacodynamic effects of this compound in preclinical and clinical research. These application notes provide detailed protocols for quantifying S100A9 at both the protein and mRNA levels.

Caption: this compound binds to S100A9, blocking its interaction with RAGE/TLR4 receptors on myeloid cells.

Experimental Design and Workflow